molecular formula C18H17N7O B2521519 N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide CAS No. 1005948-41-3

N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide

Cat. No.: B2521519
CAS No.: 1005948-41-3
M. Wt: 347.382
InChI Key: SQDMTDJBHRQYBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

A series of novel molecular hybrids containing pyrazole, pyridinone, and 1,2,3-triazoles have been synthesized by one-pot four-component reaction of Meldrum’s acid, substituted aryl azides, 4- (prop-2-yn-1-yloxy)aryl aldehyde, and 3-methyl-1-phenyl-1H-pyrazol-5-amine using L-proline as a basic organocatalyst besides CuSO4.5H2O and sodium ascorbate as catalysts for click chemistry in PEG-400 as a highly efficient and green media .


Molecular Structure Analysis

The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file . The IR spectrum, ν, cm –1: 1577, 1596 (C=N), 2968, 3095, 3258 (N–H). 1H NMR spectrum, δ, ppm (J, Hz): 2.31 (3H, s, CH3); 3.72 (3H, s, OCH3), 4.96 (1H, s, 4-CH); 7.24–7.94 (13H, m, HAr); 13.92 (1H, s, NH). 13C NMR spectrum, δ, ppm: 13.5; 35.4; 51.2; 120.2; 121.1; 121.5; 126.1; 126.5; 128.8; 129.0; 129.2; 129.5; 129.8; 130.7; 131.6; 132.0; 135.9; 141.5; 146.8; 159.6 .


Chemical Reactions Analysis

This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives. Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .


Physical and Chemical Properties Analysis

The IR spectrum, ν, cm –1: 1577, 1596 (C=N), 2968, 3095, 3258 (N–H). 1H NMR spectrum, δ, ppm (J, Hz): 2.31 (3H, s, CH3); 3.72 (3H, s, OCH3), 4.96 (1H, s, 4-CH); 7.24–7.94 (13H, m, HAr); 13.92 (1H, s, NH). 13C NMR spectrum, δ, ppm: 13.5; 35.4; 51.2; 120.2; 121.1; 121.5; 126.1; 126.5; 128.8; 129.0; 129.2; 129.5; 129.8; 130.7; 131.6; 132.0; 135.9; 141.5; 146.8; 159.6 .

Scientific Research Applications

Synthesis and Structural Insights

The compound and its analogs are part of the pyrazolo[3,4-d]pyrimidine class, known for their adenosine receptor affinity. Quinn, Scammells, and Tucker (1991) discussed the synthesis and structural elucidation of a related compound, highlighting its antagonist activity at the A1 adenosine receptor, significantly surpassing theophylline's affinity (Quinn, Scammells, & Tucker, 1991). This affinity suggests potential therapeutic applications in conditions mediated by adenosine receptors.

Anticancer and Anti-inflammatory Properties

Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidine derivatives, evaluating their anticancer and anti-5-lipoxygenase activities. Their findings underscore the potential of these compounds in cancer therapy and inflammation management, with some derivatives showing significant cytotoxic effects on cancer cell lines and inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammation (Rahmouni et al., 2016).

Antimicrobial Activity

Another facet of the compound's applications is its antimicrobial properties. Rahmouni, Romdhane, Ben Said, Majouli, and Jannet (2014) explored the antibacterial activity of newly synthesized pyrazolopyrimidine derivatives, indicating significant effects against certain bacterial strains. This opens up possibilities for these compounds in developing new antimicrobial agents (Rahmouni et al., 2014).

Antitumor and Enzyme Inhibition

Further research by Farag and Fahim (2019) demonstrated the antitumor activities of novel pyrazole and pyrimidine derivatives, highlighting their efficacy against breast cancer cell lines. Their study also pointed to the compounds' antioxidant and antimicrobial activities, underscoring their multifaceted potential in therapeutic applications (Farag & Fahim, 2019).

Molecular Synthesis Techniques

The development of these compounds often involves innovative synthesis techniques, as demonstrated by Maruthikumar and Rao (2003), who described a method for creating aryl-substituted pyrazolopyrimidinones. Such methodologies are crucial for the efficient and scalable production of these compounds for further study and potential commercial application (Maruthikumar & Rao, 2003).

Future Directions

Given the interest in this class of compounds due to their structural similarity to purine bases, future research could focus on exploring their potential applications in medicinal chemistry and drug discovery .

Biochemical Analysis

Biochemical Properties

N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are essential for cellular signaling pathways . The compound binds to the active sites of these enzymes, modulating their activity and influencing downstream signaling events. Additionally, it has been shown to interact with DNA and RNA polymerases, affecting gene transcription and replication processes .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways . These pathways are critical for cell proliferation, differentiation, and survival. The compound also affects gene expression by altering the activity of transcription factors and epigenetic modifiers . Furthermore, it impacts cellular metabolism by regulating the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as kinases and transcription factors, through hydrogen bonding and hydrophobic interactions . This binding leads to the inhibition or activation of these biomolecules, resulting in changes in cellular signaling and gene expression. Additionally, the compound can induce conformational changes in target proteins, further modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have shown that prolonged exposure to the compound can lead to adaptive cellular responses, such as changes in gene expression and metabolic reprogramming . In vivo studies have demonstrated that the compound can have lasting effects on tissue function and organismal physiology .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as tumor growth inhibition and anti-inflammatory activity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not enhance its therapeutic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound also influences the activity of key metabolic regulators, such as AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR), which play critical roles in cellular energy homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments, including the cytoplasm and nucleus . It can also accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects.

Properties

IUPAC Name

N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O/c1-3-16(26)22-15-9-12(2)23-25(15)18-14-10-21-24(17(14)19-11-20-18)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDMTDJBHRQYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=NN1C2=NC=NC3=C2C=NN3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.